![molecular formula C23H22N4O4 B2744507 N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1319121-47-5](/img/structure/B2744507.png)
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonism
Research has highlighted the significance of pyrazole derivatives, including compounds structurally related to "N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide", in acting as potent cannabinoid receptor antagonists. These compounds exhibit strong affinity for the CB1 receptor, offering potential therapeutic applications in conditions influenced by cannabinoid receptor activity. Specifically, the study of SR141716, a closely related analogue, has laid the groundwork for understanding the antagonistic effects on CB1 receptors, providing insights into the potential utility of such compounds in mitigating the effects of cannabinoids (R. Lan et al., 1999).
Molecular Interaction Studies
Further investigations into the molecular interactions of these antagonists with the CB1 cannabinoid receptor have provided valuable information on their binding and activity mechanisms. Detailed conformational analysis and pharmacophore models developed from studies on SR141716 have contributed to a deeper understanding of how these compounds interact with cannabinoid receptors, suggesting a basis for their selective and potent antagonistic effects (J. Shim et al., 2002).
Drug Discovery and Development
The exploration of pyrazole derivatives extends to their application in drug discovery, particularly in identifying novel therapeutic agents for treating diseases. For instance, the synthesis and pharmacological evaluation of pyrazole derivatives for inhibiting Mycobacterium tuberculosis GyrB ATPase indicate the potential of these compounds in developing new antituberculosis drugs (V. U. Jeankumar et al., 2013). Moreover, studies on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrate the broad therapeutic applicability of pyrazole-based compounds in addressing various medical conditions (A. Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(16-6-7-20-21(12-16)31-14-30-20)24-17-8-10-27(11-9-17)23(29)19-13-18(25-26-19)15-4-2-1-3-5-15/h1-7,12-13,17H,8-11,14H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCJLWWYBDMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

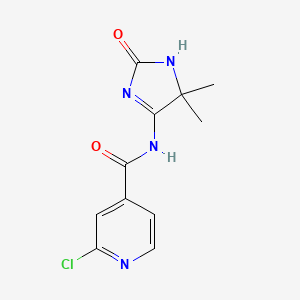
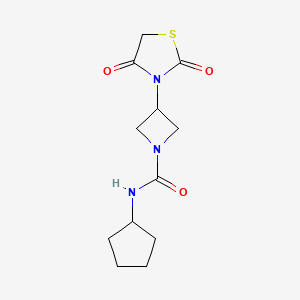
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)
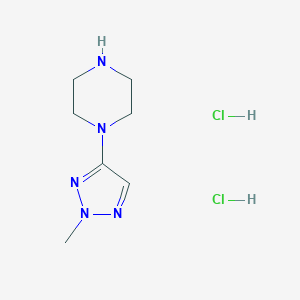
![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)
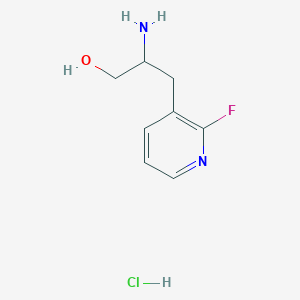
![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)
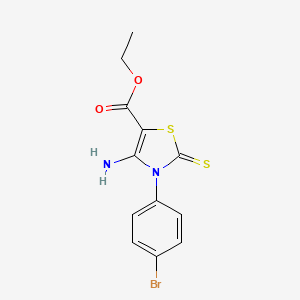
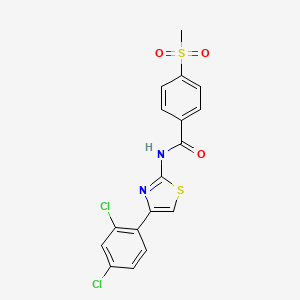
![4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline](/img/structure/B2744442.png)
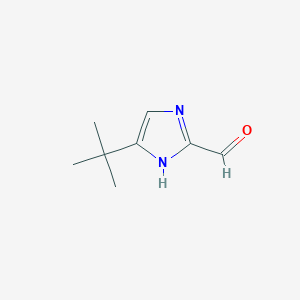

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2744447.png)